molecular formula C16H15N5O2S B2415492 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034505-91-2

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Cat. No.: B2415492
CAS No.: 2034505-91-2
M. Wt: 341.39
InChI Key: YEYBSUYGBMRIJM-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that features a nicotinamide moiety linked to a triazine ring

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-24-15-12(6-4-8-18-15)14(22)17-9-10-21-16(23)11-5-2-3-7-13(11)19-20-21/h2-8H,9-10H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBSUYGBMRIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the nicotinamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity. For instance, the triazine ring can be synthesized using a cyclization reaction involving appropriate precursors under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazine or nicotinamide rings .

Scientific Research Applications

2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and nicotinamide analogs. Examples are:

Uniqueness

What sets 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide apart is its unique combination of the triazine and nicotinamide moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

The compound 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide is a synthetic derivative that has garnered attention for its potential biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of nicotinamide derivatives, characterized by the presence of a methylthio group and an oxobenzo[d][1,2,3]triazin moiety. Its molecular formula is C15H16N4OC_{15}H_{16}N_4O with a molecular weight of approximately 284.32 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) for related compounds were found to be as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
  • The activity of these compounds often exceeds that of standard antibiotics such as ampicillin and streptomycin by up to 50-fold .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
Compound AE. cloacae0.0040.008
Compound BS. aureus0.0150.030
Compound CE. coli0.0110.020

Anticancer Activity

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:

  • In vitro assays demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways.
  • Notably, the compound's efficacy was enhanced in combination with other chemotherapeutic agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated through various in vivo models:

  • It significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
  • The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have documented the therapeutic applications of compounds related to this structure:

  • Case Study on Antibacterial Efficacy : A study involving a series of derivatives showed that modifications to the triazin moiety enhanced antibacterial potency against resistant strains.
  • Case Study on Cancer Treatment : Clinical trials indicated promising results when this compound was administered alongside traditional chemotherapy in patients with advanced-stage cancers.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Anticancer Mechanism : Induction of cell cycle arrest and apoptosis via mitochondrial pathways.
  • Anti-inflammatory Mechanism : Modulation of immune response through inhibition of key inflammatory mediators.

Q & A

Q. What are the key synthetic routes for synthesizing 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of the nicotinamide core to the benzo[d][1,2,3]triazinone moiety via an ethyl linker. Critical steps include:
  • Thioether formation : Reaction of 2-chloronicotinamide with methanethiol under alkaline conditions.
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the triazinone unit to the ethylamine spacer.
  • Solvent optimization : Refluxing ethanol or methanol improves reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of the methylthio group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for structural validation?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methylthio group (δ ~2.5 ppm for S-CH₃) and the triazinone carbonyl (δ ~170 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 413.49 for C₁₉H₁₆FN₅OS₂).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .

Q. What initial biological activities have been reported for this compound, and which targets are implicated?

  • Methodological Answer : Preliminary studies suggest:
  • Enzyme inhibition : Potential interaction with kinase or protease targets due to the triazinone moiety’s electrophilic properties.
  • Receptor modulation : The nicotinamide group may bind to G-protein-coupled receptors (GPCRs) or nuclear receptors.
  • Assays used : Fluorescence polarization (FP) for binding affinity; enzymatic kinetic assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the nicotinamide and benzo[d][1,2,3]triazinone moieties to mitigate low yields?

  • Methodological Answer : Strategies include:
  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates.
  • Catalyst selection : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are present.
  • Temperature gradients : Use microwave-assisted synthesis (80–120°C) to accelerate reaction rates.
  • In-line monitoring : TLC or UPLC-MS tracks real-time progress to identify quenching points .

Q. How can discrepancies in reported biological activities (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer : Address inconsistencies via:
  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) across labs.
  • Purity verification : Re-test compound batches with orthogonal methods (e.g., elemental analysis).
  • Orthogonal assays : Confirm activity with SPR (surface plasmon resonance) if FP assays show variability.
  • Meta-analysis : Compare structural analogs (e.g., ’s oxadiazole derivatives) to identify substituent effects .

Q. What computational strategies are recommended to predict the compound’s reactivity and metabolic stability?

  • Methodological Answer : Leverage:
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic pathways.
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate solubility, logP, and hepatotoxicity .

Q. What experimental approaches can identify the compound’s primary biological targets in complex cellular systems?

  • Methodological Answer : Employ:
  • Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify bound proteins.
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint sensitizing/resistant genes.
  • Thermal shift assays (TSA) : Monitor protein melting curves to detect target stabilization .

Q. How can researchers assess the compound’s metabolic stability and potential for drug development?

  • Methodological Answer : Key steps include:
  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS.
  • Metabolite profiling : Use high-resolution MS/MS to identify oxidation (e.g., S-methyl oxidation) or glucuronidation products.
  • Caco-2 permeability assays : Evaluate intestinal absorption potential .

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